Flocoumafen
Overview
Description
Flocoumafen is a coumarin anticoagulant rodenticide . It is a second-generation indirect anticoagulant, characterized by its low aqueous solubility and low volatility . It is persistent in both soil and water systems .
Synthesis Analysis
The total synthesis of Flocoumafen involves key synthetic steps such as Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone 13 yields a good yield of precursor alcohol 5. The final coupling of alcohol 5 with 4-hydroxy-coumarin results in Flocoumafen .Molecular Structure Analysis
Flocoumafen has a molecular formula of C33H25F3O4 . Its average mass is 542.544 Da and its monoisotopic mass is 542.170471 Da .Chemical Reactions Analysis
No new data on the physical and chemical properties and the post-registration analytical methods for monitoring of Flocoumafen was provided .Physical And Chemical Properties Analysis
Flocoumafen is a solid substance with a melting range of 166-168ºC and a vapour pressure of <1 x 10-3 Pa at 20°C . It is stable up to 250°C . It has a low aqueous solubility and a low volatility .Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : Flocoumafen is synthesized via Knoevenagel Condensation and Intramolecular Ring Cyclization . This process involves the reaction of p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton .
- Methods of Application : The key synthetic steps involve Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone affords a precursor alcohol, which is then coupled with 4-hydroxy-coumarin to yield flocoumafen .
- Results or Outcomes : This method is useful for generating the core tetralone skeleton of 4-hydroxycoumarin derivatives and provides a generalized access to various warfarin type anticoagulants .
Application in Rodent Control
- Field : Pest Control
- Summary of Application : Flocoumafen is used as an anticoagulant rodenticide to control rodent populations . It is one of the most used management methods for dealing with rodent concerns .
- Methods of Application : Flocoumafen is administered to rodents as a poison. The specific method of application can vary depending on the landscape and accessibility .
Application in Pharmacokinetics
- Field : Pharmacokinetics
- Summary of Application : The pharmacokinetics of Flocoumafen, particularly its persistence in the liver, is studied .
- Methods of Application : The plasma half-life of Flocoumafen in mice is estimated .
- Results or Outcomes : A plasma half-life of Flocoumafen in mice was estimated as 26.6 days, consistent with the overall shorter retention time of anticoagulants in blood compared to liver .
Safety And Hazards
Flocoumafen is highly toxic and is restricted to indoor use and sewers due to the increased risk to non-target species, especially due to its tendency to bio-accumulate in exposed organisms . It is fatal in contact with skin and if inhaled. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGNYHHEIAGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25F3O4 | |
Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058212 | |
Record name | Flocoumafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | Flocoumafen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l)., Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l., In water, 1.10 mg/l, temp not specified, Solubility in water, mg/l at 20 °C: 0.114 (practically insoluble) | |
Record name | FLOCOUMAFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.4 g/cm³ | |
Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.0X10-12 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | FLOCOUMAFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin. | |
Record name | FLOCOUMAFEN | |
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Product Name |
Flocoumafen | |
Color/Form |
Off-white solid, Off-white powder | |
CAS RN |
90035-08-8 | |
Record name | Flocoumafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90035-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flocoumafen [BSI:ISO] | |
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Record name | Flocoumafen | |
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Record name | A mixture of: cis-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin; trans-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin | |
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Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl] | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLOCOUMAFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/, 166-168 °C | |
Record name | FLOCOUMAFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLOCOUMAFEN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Citations
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